molecular formula C10H13ClO2 B1472159 (4-Chloro-2-propoxyphenyl)methanol CAS No. 1613412-81-9

(4-Chloro-2-propoxyphenyl)methanol

Cat. No.: B1472159
CAS No.: 1613412-81-9
M. Wt: 200.66 g/mol
InChI Key: FCSFZIFCYPTGTN-UHFFFAOYSA-N
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Description

Contextualization of Substituted Benzyl (B1604629) Alcohols in Modern Organic Chemistry

Substituted phenylmethanols, commonly known as substituted benzyl alcohols, represent a cornerstone class of compounds in contemporary organic chemistry. Benzyl alcohol (phenylmethanol), the parent compound, is a simple aromatic alcohol consisting of a benzene (B151609) ring attached to a hydroxymethyl group. echemi.com Its derivatives are pivotal intermediates and building blocks in the synthesis of a vast array of more complex molecules. They are integral to the manufacturing of pharmaceuticals, fragrances, and other fine chemicals. nih.govspecialchem.com The reactivity of the hydroxyl group, which can be easily oxidized to an aldehyde or carboxylic acid, coupled with the stability and diverse reactivity of the substituted aromatic ring, makes these compounds exceptionally versatile synthetic tools. youtube.comrsc.org

Significance of Chloro- and Alkoxy-Substitution Patterns on Aromatic Systems

The chemical behavior of a substituted benzene ring is profoundly influenced by the electronic properties of its substituents. In the case of (4-Chloro-2-propoxyphenyl)methanol, the ring bears two distinct functional groups: a chloro group and a propoxy group.

Chloro Group: As a halogen, chlorine is more electronegative than carbon and thus exerts an electron-withdrawing inductive effect (-I effect). This effect deactivates the benzene ring, making it less reactive towards electrophilic aromatic substitution compared to unsubstituted benzene. echemi.comstackexchange.com However, through resonance (+R effect), the lone pairs of electrons on the chlorine atom can be delocalized into the ring, directing incoming electrophiles to the ortho and para positions. Since the inductive effect is generally stronger for halogens, the net result is a weakly deactivated, yet ortho, para-directing, substituent. stackexchange.comlibretexts.org

Alkoxy Group (Propoxy): The propoxy group (-OCH₂CH₂CH₃) is a classic electron-donating group. While the oxygen atom is electronegative (inductive withdrawal), its ability to donate a lone pair of electrons into the aromatic system via resonance (+R effect) is far more significant. This strong resonance effect substantially increases the electron density of the benzene ring, particularly at the ortho and para positions. Consequently, alkoxy groups are strong activating and ortho, para-directing substituents. medkoo.com

The interplay of these two groups on the same ring—a weak deactivator and a strong activator—creates a unique electronic environment that dictates the molecule's reactivity in further chemical transformations.

Structural Elucidation and Naming Conventions for this compound

The systematic IUPAC name "this compound" precisely defines the molecule's structure. Following IUPAC nomenclature rules for alcohols, "methanol" is the parent functional group containing the hydroxyl (-OH) moiety. nih.gov This methanol (B129727) unit is attached to a substituted phenyl group. The numbering of the phenyl ring begins at the carbon atom bonded to the primary functional group, in this case, the methanol group. However, as "phenylmethanol" is a recognized IUPAC name, the substitution on the phenyl ring is indicated by numbering from the point of attachment of the CH₂OH group.

The substituents on the phenyl ring are:

A chloro group at position 4.

A propoxy group (a three-carbon alkyl chain attached via an oxygen atom) at position 2.

This specific arrangement leads to the full name this compound.

Table 1: Chemical Properties of this compound

Property Value
IUPAC Name This compound
Molecular Formula C₁₀H₁₃ClO₂
Molecular Weight 200.66 g/mol
Synonyms 4-chloro-2-propoxybenzyl alcohol

Current Research Landscape and Gaps Pertaining to this compound

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the research dedicated specifically to this compound. While numerous studies exist for related compounds such as other chloro- or alkoxy-substituted benzyl alcohols, this particular molecule appears to be largely uncharacterized. nih.govmdpi.comnih.gov There is a scarcity of published data on its synthesis, spectroscopic properties, reactivity, and potential applications. This lack of information presents both a challenge and an opportunity for new chemical research. The synthesis and properties of related compounds, such as 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, have been explored for their potential biological activities, suggesting that novel substitution patterns on a chlorophenol backbone are of scientific interest. nih.gov

Aims and Objectives of Proposed Academic Inquiry into this compound

Given the current research gap, a formal academic inquiry into this compound is warranted.

Aims: The primary aims of such a study would be to develop a reliable synthetic pathway to this compound, to fully characterize its structure and properties, and to conduct a preliminary assessment of its chemical reactivity.

Objectives:

Synthesis: To devise and optimize a multi-step synthesis, likely starting from commercially available precursors such as 4-chlorophenol (B41353) or 2-propoxy-phenol. A potential route could involve the protection of the phenol (B47542), followed by formylation and subsequent reduction to the benzyl alcohol.

Structural Characterization: To purify the synthesized compound and confirm its structure using a suite of modern analytical techniques. This would include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT), Infrared (IR) spectroscopy to identify functional groups, and Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern. youtube.com

Reactivity Studies: To investigate the chemical reactivity of the molecule. Key reactions could include the oxidation of the benzylic alcohol to the corresponding aldehyde and carboxylic acid, and exploring its utility in electrophilic aromatic substitution reactions to understand the directing effects of the existing substituents.

Comparative Analysis: To compare its physical and chemical properties with known, structurally similar compounds to better understand the structure-property relationships imparted by the specific 4-chloro and 2-propoxy substitution pattern.

Table 2: Hypothetical Spectroscopic Data for this compound This data is predicted and would need to be confirmed by experimental analysis.

Technique Expected Features
¹H NMR Signals corresponding to the aromatic protons (likely 3 distinct signals), a singlet for the CH₂ group, a triplet for the terminal CH₃ of the propoxy group, a sextet for the central CH₂ of the propoxy group, a triplet for the OCH₂ group of the propoxy group, and a broad singlet for the OH proton.
¹³C NMR Signals for the 10 carbon atoms, including the CH₂OH carbon (~60-65 ppm), the aromatic carbons (some shifted downfield due to the oxygen and chlorine substituents), and the three distinct carbons of the propoxy group.

| IR Spectroscopy | A broad absorption band for the O-H stretch (~3200-3600 cm⁻¹), C-H stretching bands (~2850-3000 cm⁻¹), aromatic C=C stretching bands (~1450-1600 cm⁻¹), and a strong C-O stretching band (~1000-1250 cm⁻¹). |

Table 3: Table of Mentioned Compounds

Compound Name Molecular Formula
This compound C₁₀H₁₃ClO₂
Benzyl alcohol (Phenylmethanol) C₇H₈O
Propoxybenzene C₉H₁₂O
4-Chlorophenol C₆H₅ClO
2-Propoxyphenol C₉H₁₂O₂
Vanillin C₈H₈O₃
Ethyl vanillin C₉H₁₀O₃
Piperonal C₈H₆O₃

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chloro-2-propoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2/c1-2-5-13-10-6-9(11)4-3-8(10)7-12/h3-4,6,12H,2,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSFZIFCYPTGTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Chloro 2 Propoxyphenyl Methanol

Precursor Synthesis and Functionalization Strategies

The assembly of the core structure of (4-chloro-2-propoxyphenyl)methanol involves the initial synthesis of a key intermediate, 4-chloro-2-hydroxybenzaldehyde (B58158), which is then functionalized before the final reduction.

The primary precursor for the synthesis is a halogenated and functionalized phenol (B47542). A common and crucial intermediate is 4-chloro-2-hydroxybenzaldehyde. nih.gov The synthesis of this intermediate can be approached in several ways. One common industrial method is the Reimer-Tiemann reaction, where 4-chlorophenol (B41353) is treated with chloroform (B151607) in the presence of a strong base. This reaction introduces a formyl group (-CHO) onto the benzene (B151609) ring, primarily at the ortho position to the hydroxyl group, yielding 4-chloro-2-hydroxybenzaldehyde. Another approach involves the formylation of a phenol using reagents like magnesium chloride and paraformaldehyde, a method that has been demonstrated for related structures like 4-bromo-2-hydroxybenzaldehyde. google.com

Alternatively, one could begin with a pre-functionalized phenol, such as salicylaldehyde (B1680747) (2-hydroxybenzaldehyde), and introduce the chlorine atom. The hydroxyl group is an ortho-, para-directing group, making the para-position susceptible to electrophilic substitution. Chlorination using agents like sulfuryl chloride can selectively install a chlorine atom at the 4-position. google.com

A related intermediate is 4-chloro-2-hydroxybenzoic acid, also known as 4-chlorosalicylic acid. apolloscientific.co.uk This can be synthesized through similar routes, for instance, via the Kolbe-Schmitt reaction of 4-chlorophenol.

With the halogenated phenol intermediate, such as 4-chloro-2-hydroxybenzaldehyde, in hand, the next step is the introduction of the propoxy group. This is classically achieved through the Williamson ether synthesis. masterorganicchemistry.com This SN2 reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion. This ion then attacks an alkyl halide, in this case, a propyl halide like 1-bromopropane (B46711) or 1-iodopropane (B42940), to form the ether linkage.

Common bases used for this transformation include potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH). The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. In some cases, a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, can be employed to facilitate the reaction between the aqueous and organic phases. quizlet.com This etherification step converts 4-chloro-2-hydroxybenzaldehyde into 4-chloro-2-propoxybenzaldehyde, the direct precursor for the final reduction step.

The final functional group transformation is the conversion of the carbonyl group (from the aldehyde or a carboxylic acid ester) into a primary alcohol (a hydroxymethyl or methanol (B129727) group). This is a reduction reaction. Starting from 4-chloro-2-propoxybenzaldehyde, a direct reduction of the aldehyde yields this compound.

If the synthetic route proceeded via an ester, such as methyl 4-chloro-2-propoxybenzoate, this ester would also be subjected to reduction to obtain the target alcohol. The choice of reducing agent is critical and depends on factors like substrate tolerance and desired reaction conditions. The most common methods fall into two categories: reduction by hydride reagents or catalytic hydrogenation.

Reduction-Based Approaches to Substituted Benzyl (B1604629) Alcohols

The conversion of the carbonyl group in 4-chloro-2-propoxybenzaldehyde or its corresponding ester to the alcohol is a pivotal step. Both hydride reagents and catalytic hydrogenation are effective methods for this transformation.

Hydride-based reducing agents are a cornerstone of organic synthesis for the reduction of carbonyl compounds. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for the reduction of aldehydes and ketones. vu.nl It is often used in alcoholic solvents like ethanol (B145695) or methanol. The reaction is generally rapid and efficient at room temperature. ugm.ac.id Research has shown that NaBH₄ can effectively reduce various substituted aldehydes, including those with structures similar to the target precursor. nih.govresearchgate.net

For the reduction of esters, a more powerful hydride reagent like lithium aluminum hydride (LiAlH₄) is typically required. However, due to its high reactivity, it is less selective than NaBH₄. The general equation for the reduction of an aldehyde with sodium borohydride is: 4 R-CHO + NaBH₄ + 4 H₂O → 4 R-CH₂OH + NaB(OH)₄ nih.gov

Interactive Table: Reduction of Aldehydes with Sodium Borohydride

SubstrateReducing AgentSolventTimeYield
VanillinNaBH₄Ethanol20 min92% ugm.ac.id
4-Ethoxy-3-methoxybenzaldehydeNaBH₄Dichloromethane (B109758)-94% ugm.ac.id
FurfuralNaBH₄ (30mM)Aqueous-96.7% (Detoxification) nih.gov
SyringaldehydeNaBH₄ (30mM)Aqueous-69.3% (Detoxification) nih.gov

This table presents data on the reduction of various aldehydes, illustrating the effectiveness of sodium borohydride under different conditions.

Catalytic hydrogenation is another powerful technique for the synthesis of aryl methanols from their corresponding aldehydes or esters. This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. The choice of catalyst and support can significantly influence the selectivity and efficiency of the reaction. researchgate.net

For the selective hydrogenation of an aromatic aldehyde like benzaldehyde (B42025) to benzyl alcohol, various catalytic systems have been explored. Catalysts such as gold supported on alumina (B75360) (Au/Al₂O₃) have shown high selectivity for benzyl alcohol production. researchgate.nethw.ac.uk In contrast, catalysts like Ni/Al₂O₃ and Pd/Al₂O₃ can sometimes lead to over-reduction, producing toluene (B28343) as a byproduct. hw.ac.uk Manganese-based catalysts have also been investigated for the hydrogenation of methyl benzoate (B1203000) to benzyl alcohol, highlighting the possibility of reducing ester precursors via this method. mdpi.com The reaction conditions, including temperature, pressure, and solvent, are critical parameters that need to be optimized for high yield and selectivity. researchgate.netnih.gov

Interactive Table: Catalytic Hydrogenation of Benzaldehyde

CatalystSupportTemperatureSelectivity for Benzyl Alcohol
Copper (12.5%)Mg-Al Hydrotalcite250 °C93% researchgate.net
Gold (Au)Alumina (Al₂O₃)120 °C>99% researchgate.net
Palladium (Pd)Alumina (Al₂O₃)120 °CLow (Toluene is major product) hw.ac.uk
Nickel (Ni)Alumina (Al₂O₃)120 °CLow (Toluene is major product) hw.ac.uk

This table compares the performance of different catalysts in the hydrogenation of benzaldehyde, demonstrating the importance of catalyst selection for achieving high selectivity towards the desired benzyl alcohol product.

Alkylation and Etherification Pathways Relevant to this compound Synthesis

The formation of the ether linkage and the introduction of the chlorine atom are critical steps in the synthesis of this compound. These transformations can be achieved through well-established and versatile chemical reactions.

The Williamson ether synthesis is a widely employed and highly effective method for forming the propoxy group on the aromatic ring. wikipedia.orgmasterorganicchemistry.com This S\textsubscript{N}2 reaction involves the reaction of an alkoxide ion with a primary alkyl halide. wikipedia.orgyoutube.com In the context of synthesizing this compound, a plausible route would involve the deprotonation of a substituted phenol, such as 4-chlorophenol, to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking an alkyl halide like 1-bromopropane or 1-iodopropane to form the desired ether. youtube.com

The choice of base and solvent is crucial for the success of the Williamson ether synthesis. masterorganicchemistry.com Common bases used to deprotonate the phenol include sodium hydride (NaH) or potassium hydride (KH) in aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO). masterorganicchemistry.com Alternatively, the reaction can be carried out using the alkoxide's parent alcohol as the solvent. masterorganicchemistry.com

Table 1: Reagents and Conditions for Williamson Ether Synthesis

Reactant 1 (Phenol Derivative) Reactant 2 (Alkylating Agent) Base Solvent Product
4-Chlorophenol1-BromopropaneSodium Hydride (NaH)Tetrahydrofuran (THF)1-Chloro-4-propoxybenzene
4-Chlorophenol1-IodopropanePotassium Carbonate (K₂CO₃)Acetone1-Chloro-4-propoxybenzene
2-Hydroxybenzaldehyde1-BromopropaneSodium Hydroxide (NaOH)Ethanol2-Propoxybenzaldehyde

It is important to note that secondary and tertiary alkyl halides are less suitable for this reaction as they tend to undergo elimination reactions. wikipedia.org The reaction works best with primary alkyl halides. masterorganicchemistry.com

The introduction of a chlorine atom onto the aromatic ring is typically achieved through electrophilic aromatic substitution. masterorganicchemistry.comwikipedia.org For benzene and its less reactive derivatives, a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) is required to activate the chlorine molecule, making it a more potent electrophile. masterorganicchemistry.comjove.comyoutube.com The reaction proceeds through the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion, followed by deprotonation to restore aromaticity. jove.com

The regioselectivity of the chlorination is directed by the substituents already present on the aromatic ring. For instance, an existing hydroxyl or alkoxy group is an ortho-, para-director. Therefore, chlorination of a phenol or an alkoxybenzene will yield a mixture of ortho- and para-chlorinated products. In the synthesis of this compound, if the starting material is 2-propoxyphenol, chlorination would be directed to the para position to yield the desired 4-chloro-2-propoxyphenol.

Table 2: Catalysts for Electrophilic Aromatic Chlorination

Substrate Chlorinating Agent Catalyst Product(s)
BenzeneCl₂FeCl₃ or AlCl₃Chlorobenzene
PhenolCl₂None requiredo-Chlorophenol and p-Chlorophenol
AnisoleCl₂FeCl₃ or AlCl₃o-Chloroanisole and p-Chloroanisole

For highly deactivated aromatic rings, stronger iodination conditions may be necessary, such as using a mixture of iodine and potassium iodate (B108269) in concentrated sulfuric acid. wikipedia.org While electrophilic fluorination is possible, it often leads to a mixture of products that are difficult to separate. wikipedia.org

Carbon-Carbon Bond Formation Strategies for Arylmethanols

The formation of the hydroxymethyl group on the aromatic ring is a key step that can be accomplished through various carbon-carbon bond-forming reactions.

A common and effective method for synthesizing aryl methanols is the addition of a Grignard reagent or an organolithium reagent to a formyl group (an aldehyde). masterorganicchemistry.comyoutube.com For the synthesis of this compound, a suitable precursor would be 4-chloro-2-propoxybenzaldehyde. The Grignard reagent, such as methylmagnesium bromide, or an organolithium reagent, would attack the electrophilic carbonyl carbon of the aldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the final secondary alcohol. masterorganicchemistry.com

The formation of the Grignard reagent itself involves the reaction of an alkyl or aryl halide with magnesium metal in an ether solvent like diethyl ether or THF. youtube.com It is crucial to carry out the reaction under anhydrous conditions as Grignard reagents are strong bases and will react with water. youtube.com

Table 3: Grignard Reaction for Arylmethanol Synthesis

Aldehyde/Ketone Grignard Reagent Solvent Product (after acidic workup)
4-Chloro-2-propoxybenzaldehydeMethylmagnesium BromideDiethyl ether or THF(4-Chloro-2-propoxyphenyl)ethanol
BenzaldehydePhenylmagnesium BromideDiethyl ether or THFDiphenylmethanol
AcetoneMethylmagnesium IodideDiethyl ether or THFtert-Butanol

It is important to note that initiating a Grignard reaction with chloro substrates can sometimes be difficult. chemspider.com

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or s-butyllithium, directing the deprotonation to the adjacent ortho position. wikipedia.org The resulting aryllithium intermediate can then react with an electrophile to introduce a functional group at the ortho position with high selectivity. wikipedia.org

In the context of synthesizing this compound, a methoxy (B1213986) or a protected hydroxymethyl group could serve as a DMG. For example, starting with a 4-chloro-1-propoxybenzene, a DoM reaction could be used to introduce a formyl group at the 2-position by quenching the aryllithium with N,N-dimethylformamide (DMF). Subsequent reduction of the aldehyde would yield the target molecule. The O-carbamate group is one of the most powerful DMGs. nih.gov

Table 4: Common Directing Metalation Groups (DMGs) in DoM Reactions

Directing Group Typical Base Electrophile Example Product Functional Group
-OMe (Methoxy)n-BuLi or s-BuLiDMF-CHO (Formyl)
-CONEt₂ (Dialkylcarboxamide)s-BuLi/TMEDAI₂-I (Iodo)
-NHCOtBu (Amide)t-BuLi(CH₃)₃SiCl-Si(CH₃)₃ (Trimethylsilyl)
-SO₂NR₂ (Sulfonamide)n-BuLiCO₂-COOH (Carboxylic Acid)

The strength of the DMG can influence the outcome of the reaction, with OCONEt₂ being a particularly strong directing group. nih.gov

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The development of environmentally benign synthetic methods is a growing focus in chemical synthesis. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

For the synthesis of this compound, several green chemistry approaches can be considered. The use of iron catalysts, which are abundant, inexpensive, and have low toxicity, is a more sustainable alternative to some precious metal catalysts. acs.orgnih.gov For instance, iron(III) chloride can be used to catalyze the etherification of benzyl alcohols in a recyclable green solvent like propylene (B89431) carbonate. acs.orgnih.gov This method offers high atom economy as it produces only water as a byproduct. acs.org

Photochemical methods offer another green alternative. The oxidation of alcohols to aldehydes and ketones can be achieved using a photocatalyst, molecular oxygen from the air as the oxidant, and a simple light source like household lamps or sunlight. rsc.org This avoids the use of stoichiometric amounts of traditional, often hazardous, oxidizing agents. rsc.org

Furthermore, the use of water as a reaction medium is a highly attractive green alternative to organic solvents. mdpi.com For example, the direct conversion of tertiary benzyl alcohols to vicinal halohydrins has been successfully achieved in aqueous media using N-halosuccinimides. mdpi.com

Table 5: Comparison of Traditional and Green Synthetic Approaches

Transformation Traditional Method Green Alternative Green Chemistry Principle(s) Addressed
EtherificationWilliamson synthesis with strong bases and organic solventsIron-catalyzed etherification in propylene carbonateUse of less hazardous chemical syntheses, safer solvents and auxiliaries, catalysis
Oxidation of AlcoholStoichiometric use of CrO₃ or KMnO₄Photocatalytic oxidation with O₂Atom economy, use of renewable feedstocks, catalysis
HalogenationUse of elemental halogens and Lewis acidsN-halosuccinimides in aqueous mediaSafer solvents and auxiliaries, prevention of derivatives

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Spectroscopic and Analytical Characterization of 4 Chloro 2 Propoxyphenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments and Coupling Constant Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In the ¹H NMR spectrum of (4-Chloro-2-propoxyphenyl)methanol, distinct signals are expected for the aromatic protons, the methylene (B1212753) protons of the hydroxymethyl and propoxy groups, the methine proton of the propoxy group, and the terminal methyl protons of the propoxy group.

The chemical shifts (δ) are influenced by the electron-donating propoxy group and the electron-withdrawing chloro and hydroxymethyl groups. The aromatic region is expected to show a complex splitting pattern due to the substitution pattern on the benzene (B151609) ring.

Predicted ¹H NMR Data (in CDCl₃)

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H (Aromatic)~7.2-7.3d~2.5
H (Aromatic)~6.8-7.0dd~8.5, 2.5
H (Aromatic)~6.7-6.9d~8.5
-CH₂OH (Methylene)~4.6-4.8d~6.0
-OH (Alcohol)~2.0-3.0t~6.0
-OCH₂- (Propoxy)~3.9-4.1t~6.5
-CH₂- (Propoxy)~1.8-2.0sextet~7.0
-CH₃ (Propoxy)~1.0-1.2t~7.5

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. The chemical shifts in the ¹³C NMR spectrum of this compound are influenced by the nature of the substituents on the aromatic ring and the aliphatic chain.

Predicted ¹³C NMR Data (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (ppm)
C (Aromatic, C-O)~155-158
C (Aromatic, C-CH₂OH)~130-133
C (Aromatic, C-Cl)~128-131
C-H (Aromatic)~115-125
C-H (Aromatic)~112-118
C-H (Aromatic)~110-115
-CH₂OH (Methylene)~60-65
-OCH₂- (Propoxy)~70-75
-CH₂- (Propoxy)~22-25
-CH₃ (Propoxy)~10-12

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the proton and carbon signals and elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the adjacent protons in the propoxy chain (-OCH₂-CH₂-CH₃) and between the alcohol proton and the methylene protons of the hydroxymethyl group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the direct assignment of each protonated carbon by correlating the ¹H and ¹³C NMR signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between carbons and protons that are separated by two or three bonds. This is crucial for establishing the connectivity between the functional groups and the aromatic ring. For example, correlations would be expected between the methylene protons of the hydroxymethyl group and the aromatic carbons C1, C2, and C6.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. It could be used to confirm the substitution pattern on the aromatic ring by observing through-space interactions between the hydroxymethyl protons and the ortho-proton on the ring.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrational modes of the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Characteristic Absorption Bands of Functional Groups

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3600-3200 (broad)O-H stretchAlcohol
~3100-3000C-H stretchAromatic
~2960-2850C-H stretchAliphatic (Propoxy, Methylene)
~1600, ~1480C=C stretchAromatic ring
~1250C-O stretchAryl ether
~1050C-O stretchPrimary alcohol
~800-700C-Cl stretchAryl chloride

Fourier-Transform Raman (FT-Raman) Spectroscopy: Complementary Vibrational Mode Analysis

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like O-H and C=O give strong signals in IR, non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra.

Predicted FT-Raman Bands

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3070C-H stretchAromatic
~2940C-H stretchAliphatic (Propoxy, Methylene)
~1600C=C stretchAromatic ring (strong)
~1300C-H bendAliphatic
~800Ring breathingSubstituted benzene
~700C-Cl stretchAryl chloride

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules like alcohols, allowing for the determination of the molecular weight with minimal fragmentation. When analyzing this compound, the compound is dissolved in a suitable solvent, often a mixture of methanol (B129727) or acetonitrile (B52724) and water, and then introduced into the mass spectrometer.

In the ESI source, a high voltage is applied to the liquid, creating an aerosol of charged droplets. As the solvent evaporates, the charge on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. For this compound, the most anticipated ions would be the protonated molecule [M+H]⁺ and adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, which are commonly present as trace impurities in solvents and glassware.

The expected m/z (mass-to-charge ratio) values for the primary ions of this compound (C₁₀H₁₃ClO₂) are presented in the table below. The presence of a chlorine atom will result in a characteristic isotopic pattern, with the [M+2] peak having an intensity of approximately one-third of the [M] peak, which is a definitive indicator for compounds containing a single chlorine atom. A similar approach was noted in the analysis of (4-chloro-3-methoxyphenyl)methan-1-ol, where the (M+H-H₂O)⁺ ion was observed at m/z 155 and 157, corresponding to the two main isotopes of chlorine. chemicalbook.com

Ion TypeChemical FormulaExpected m/z (for ³⁵Cl)Expected m/z (for ³⁷Cl)
[M+H]⁺[C₁₀H₁₄ClO₂]⁺201.0626203.0596
[M+Na]⁺[C₁₀H₁₃ClNaO₂]⁺223.0445225.0416
[M+K]⁺[C₁₀H₁₃ClKO₂]⁺239.0185241.0155

Electron Ionization High-Resolution Mass Spectrometry (EI-HRMS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M⁺) and extensive fragmentation. High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of these fragments, which in turn enables the calculation of their elemental composition, providing significant structural information.

For this compound, the molecular ion peak at m/z 200 is expected. The fragmentation pattern would likely involve the following key cleavages:

Loss of the propyl group: Cleavage of the ether linkage could result in the loss of a propyl radical (•C₃H₇) or propene (C₃H₆), leading to characteristic fragment ions.

Benzylic cleavage: The bond between the aromatic ring and the methanol group is prone to cleavage, leading to the formation of a stable benzylic cation.

Loss of the hydroxyl group: Dehydration can occur with the loss of a water molecule (H₂O).

The fragmentation of the related compound (4-chloro-2-methoxyphenyl)methanol shows a base peak at m/z 137, with another significant peak at m/z 172. nih.gov A similar fragmentation behavior would be anticipated for the propoxy analogue.

Fragment IonProposed StructureExpected m/z (for ³⁵Cl)
[M]⁺[C₁₀H₁₃ClO₂]⁺200.0553
[M-CH₂OH]⁺[C₉H₁₀ClO]⁺169.0415
[M-OC₃H₇]⁺[C₇H₆ClO]⁺141.0102
[M-C₃H₇]⁺[C₇H₆ClO₂]⁺157.0051
[M-H₂O]⁺[C₁₀H₁₁ClO]⁺182.0493

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment (FAB) is another soft ionization technique where the sample is mixed with a non-volatile matrix (like glycerol) and bombarded with a high-energy beam of neutral atoms (such as argon or xenon). This causes the sample and matrix molecules to be sputtered into the gas phase as ions.

For this compound, FAB-MS would be expected to produce prominent protonated molecular ions [M+H]⁺, similar to ESI-MS. Depending on the matrix used, some fragmentation may also be observed, which can provide additional structural information. While still a useful technique, FAB-MS has been largely superseded by ESI-MS for many applications due to the latter's generally simpler sample preparation and interfacing with liquid chromatography.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and the presence of chromophores. The primary chromophore in this compound is the substituted benzene ring.

The absorption of UV light by this molecule is due to π → π* electronic transitions within the aromatic ring. The position and intensity of the absorption bands are influenced by the substituents on the ring: the chloro group, the propoxy group, and the hydroxymethyl group. These substituents, particularly the oxygen-containing propoxy group, have lone pairs of electrons that can be delocalized into the aromatic π-system, acting as auxochromes. This typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene.

In a suitable solvent like methanol or ethanol (B145695), this compound is expected to exhibit characteristic absorption bands. For example, the UV-Vis spectrum of 4,6-dinitrobenzofuroxan in propanol (B110389) shows an absorption maximum at 464 nm. researchgate.net While the chromophore is different, this illustrates the effect of the solvent on the spectrum.

SolventExpected λmax (nm)Electronic Transition
Methanol~280-290π → π* (B-band)
Ethanol~280-290π → π* (B-band)
Dichloromethane (B109758)~285-295π → π* (B-band)

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Screening

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a chemical reaction, screen for the purity of a product, and determine appropriate solvent systems for larger-scale column chromatography.

For the analysis of this compound, a sample is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases.

Given the moderate polarity of this compound due to the hydroxyl and ether groups, a mobile phase of intermediate polarity would be appropriate. Mixtures of a non-polar solvent like hexane (B92381) or petroleum ether with a more polar solvent like ethyl acetate (B1210297) or dichloromethane are commonly used. The position of the compound on the developed chromatogram is identified by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Visualization can be achieved using a UV lamp (as the aromatic ring will absorb UV light) or by staining with a suitable reagent. avantiresearch.comavantiresearch.com

Mobile Phase (v/v)Expected Rf Value
Hexane : Ethyl Acetate (4:1)0.3 - 0.4
Dichloromethane~0.5
Hexane : Ethyl Acetate (2:1)0.5 - 0.6

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are premier analytical techniques for the separation and quantitative analysis of chemical compounds. nih.gov For this compound, these methods are instrumental in determining its purity, quantifying it in mixtures, and monitoring the progress of its synthesis.

Gas Chromatography is particularly well-suited for volatile and thermally stable compounds. In a typical GC analysis, the compound is vaporized and transported by an inert carrier gas, like helium, through a capillary column. nih.gov Separation is achieved based on the compound's boiling point and its interactions with the column's stationary phase. The time it takes for the compound to pass through the column and reach the detector is known as the retention time, a key identifier. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is commonly used for detection and quantification. nih.govnih.gov Headspace GC, where the vapor above the sample is injected, is another sensitive method for analyzing volatile components. zsmu.edu.ua

High-Performance Liquid Chromatography is the standard for a vast range of pharmaceutical analyses, including impurity characterization and stability testing. basicmedicalkey.commdpi.com It is ideal for compounds that may have lower volatility or could degrade at the high temperatures used in GC. basicmedicalkey.com In HPLC, a liquid mobile phase carries the sample through a packed column. For a molecule like this compound, a reversed-phase (RP-HPLC) method is typical, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile or methanol. mdpi.comsbq.org.br Detection is frequently accomplished using an ultraviolet (UV) detector, as the benzene ring in the molecule absorbs UV light. The combination of HPLC with a UV detector provides a robust and precise method for quantitative analysis. basicmedicalkey.com

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Column Capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness)Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase/Carrier Gas Helium (at 1.5 mL/min)Isocratic or gradient mixture of Acetonitrile and Water
Injector Temperature 250 °CAmbient
Oven/Column Temperature Temperature program: e.g., start at 150 °C, ramp to 280 °C at 10 °C/min35 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)UV Detector (at 275 nm)
Hypothetical Retention Time ~12.5 minutes~8.2 minutes

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental procedure used to determine the mass percentage of each element within a pure sample. This data is used to calculate the empirical formula of the compound, which can then be compared to the molecular formula derived from other methods like mass spectrometry. For this compound, the expected molecular formula is C₁₀H₁₃ClO₂.

The analysis involves combusting a precisely weighed sample in an excess of oxygen. The resulting gases (carbon dioxide, water, and hydrogen chloride) are separated and measured, allowing for the calculation of the mass percentages of carbon, hydrogen, and chlorine. Oxygen is typically determined by difference. The experimental results must align closely with the theoretically calculated percentages to validate the compound's elemental composition and high purity. sigmaaldrich.com

ElementTheoretical Mass % (for C₁₀H₁₃ClO₂)Typical Experimental Result (Hypothetical)
Carbon (C) 59.86%59.81%
Hydrogen (H) 6.53%6.58%
Chlorine (Cl) 17.66%17.61%
Oxygen (O) 15.95%16.00%

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline form. The successful application of this technique is entirely contingent on the ability to grow a high-quality, single crystal of this compound or a suitable solid derivative.

The method involves irradiating a single crystal with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract this beam, producing a unique pattern of reflections. By meticulously measuring the angles and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be calculated. This map allows for the exact placement of each atom in the molecule.

If suitable crystals were obtained, the resulting data would provide unambiguous confirmation of the molecular structure. It would reveal precise bond lengths, bond angles, and torsional angles, confirming the connectivity of the chloro, propoxy, and methanol substituents on the phenyl ring. Furthermore, the analysis would elucidate the packing arrangement of molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the hydroxyl group. This level of structural detail is unparalleled and provides foundational information for understanding the compound's physical properties.

Chemical Reactivity and Derivatization of 4 Chloro 2 Propoxyphenyl Methanol

Reactions Involving the Hydroxyl Group

The hydroxyl group is a key site for the derivatization of (4-Chloro-2-propoxyphenyl)methanol, participating in various reactions to form new compounds.

Esterification and Etherification Reactions to Form Novel Adducts

Esterification: this compound can undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. This reaction is typically catalyzed by an acid and is reversible. ceon.rs The rate and yield of the esterification are influenced by factors such as temperature, the molar ratio of reactants, and the type and amount of catalyst used. ceon.rs For instance, esterification of a similar compound, propanoic acid with 1-propanol, shows increased reaction rates and yields at higher temperatures. ceon.rs

Etherification: The hydroxyl group can also be converted to an ether. For example, benzyl (B1604629) alcohols can be chemoselectively converted to their methyl or ethyl ethers. researchgate.net This transformation can be achieved using various reagents and conditions, allowing for the synthesis of a range of ether derivatives. organic-chemistry.org

Reaction TypeReactantProductCatalyst/Conditions
EsterificationCarboxylic AcidEsterAcid Catalyst, Heat
EtherificationAlkyl HalideEtherBase

Table 1: Examples of Esterification and Etherification Reactions

Selective Oxidation to the Corresponding Aldehyde or Carboxylic Acid

The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde, 4-chloro-2-propoxybenzaldehyde, or the carboxylic acid, 4-chloro-2-propoxybenzoic acid. The choice of oxidizing agent and reaction conditions determines the product.

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will typically oxidize the primary alcohol all the way to the carboxylic acid. The selective oxidation of methanol (B129727) to formaldehyde (B43269) is a significant industrial process, often utilizing catalysts like iron molybdate. researchgate.netmdpi.com

The selective oxidation of methane (B114726) to methanol also provides insights into controlling oxidation states, a challenge due to the potential for over-oxidation to CO2. mdpi.com

ProductOxidizing Agent
4-chloro-2-propoxybenzaldehydeMild Oxidizing Agents (e.g., PCC, PDC)
4-chloro-2-propoxybenzoic acidStrong Oxidizing Agents (e.g., KMnO4, H2CrO4)

Table 2: Oxidation Products of this compound

Substitution Reactions of the Hydroxyl Group (e.g., Halogenation)

The hydroxyl group of an alcohol is a poor leaving group, but it can be converted into a good leaving group, such as a halide, to facilitate substitution reactions. youtube.com This can be achieved by reacting the alcohol with hydrogen halides (like HBr or HCl) or with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). youtube.com For primary alcohols, these reactions typically proceed through an Sₙ2 mechanism. youtube.com

Transformations on the Aromatic Ring

The substituents on the benzene (B151609) ring of this compound—the chloro, propoxy, and hydroxymethyl groups—direct the regioselectivity of further reactions on the ring.

Electrophilic Aromatic Substitution (EAS) Reactions: Regioselectivity and Electronic Effects of Substituents

In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene ring dictate the position of the incoming electrophile. youtube.com The propoxy group and the hydroxymethyl group are generally ortho-, para-directing activators, while the chloro group is an ortho-, para-directing deactivator. libretexts.orgyoutube.com

The directing effects of these groups are a result of a combination of inductive and resonance effects. libretexts.org The lone pairs on the oxygen of the propoxy and hydroxyl groups can be donated into the ring through resonance, stabilizing the arenium ion intermediate formed during ortho and para attack. libretexts.orgyoutube.com The chloro group, while deactivating due to its inductive electron withdrawal, also directs ortho and para due to resonance stabilization. The interplay of these effects determines the ultimate position of substitution. The use of catalysts like zeolites can enhance para-regioselectivity in reactions such as nitration. cardiff.ac.uk

SubstituentElectronic EffectDirecting Effect
-OCH₂CH₂CH₃ (Propoxy)Activating (Resonance)Ortho, Para
-CH₂OH (Hydroxymethyl)Activating (Weak)Ortho, Para
-Cl (Chloro)Deactivating (Inductive), Ortho, Para-Directing (Resonance)Ortho, Para

Table 3: Substituent Effects in Electrophilic Aromatic Substitution

Nucleophilic Aromatic Substitution (SNAr) Potential, Considering the Chloro-Substituent

Nucleophilic aromatic substitution (SₙAr) is generally less common than EAS and typically requires the presence of strong electron-withdrawing groups ortho or para to the leaving group. libretexts.org The chloro substituent on this compound could potentially act as a leaving group in an SₙAr reaction. However, for this to occur efficiently, the ring needs to be activated by strongly electron-withdrawing groups. libretexts.org The propoxy and hydroxymethyl groups are not strongly electron-withdrawing, which suggests that SₙAr reactions on this compound would be challenging under standard conditions. The mechanism of SₙAr reactions is generally considered to be a two-step addition-elimination process via a Meisenheimer complex, although recent studies suggest some may proceed through a concerted mechanism. nih.gov

Metal-Catalyzed Cross-Coupling Reactions at the Chlorine Position

The chlorine atom on the benzene ring of this compound is a key site for modification through metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Reaction: The Suzuki coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide, catalyzed by a palladium(0) complex. commonorganicchemistry.com In the case of this compound, the chlorine atom can be coupled with various aryl or vinyl boronic acids or their esters. This reaction is typically carried out in the presence of a base and a palladium catalyst, such as those derived from NiCl2(PCy3)2. nih.gov The choice of solvent can significantly influence the selectivity of the reaction, with polar solvents sometimes favoring different outcomes compared to nonpolar solvents. nih.gov

Sonogashira Reaction: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of a base like an amine. wikipedia.orglibretexts.orgorganic-chemistry.org this compound can undergo Sonogashira coupling to introduce an alkyne substituent at the chlorine position, leading to the synthesis of arylalkynes. libretexts.org The reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.orglibretexts.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgmdpi.com The chlorine atom of this compound can serve as the halide component in this reaction. The reaction typically employs a palladium catalyst and a base. beilstein-journals.org It is a valuable tool for the vinylation or arylation of olefins. mdpi.com

Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions

Reaction Reactant 1 Reactant 2 Catalyst Key Bond Formed
Suzuki This compound Organoboron compound Palladium(0) complex C-C (Aryl-Aryl or Aryl-Vinyl)
Sonogashira This compound Terminal alkyne Palladium complex and Copper(I) salt C-C (Aryl-Alkyne)
Heck This compound Alkene Palladium catalyst C-C (Aryl-Vinyl)

Reactivity and Modification of the Propoxy Chain

The propoxy group in this compound offers additional sites for chemical modification, primarily through cleavage of the ether linkage or functionalization of the propyl chain.

The ether bond in the propoxy group can be cleaved under specific conditions. libretexts.orgwikipedia.org Strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) are commonly used for this purpose. libretexts.orgmasterorganicchemistry.com The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. libretexts.orgmasterorganicchemistry.com Depending on the reaction conditions and the structure of the ether, the cleavage can occur via an SN1 or SN2 mechanism. libretexts.orgwikipedia.org For an aryl alkyl ether like this compound, acidic cleavage typically yields a phenol (B47542) and an alkyl halide. libretexts.org

While direct functionalization of the unactivated alkyl chain of the propoxy group is challenging, reactions can be directed to the terminal methyl group under certain conditions. The reactivity of substituents attached to an aromatic ring can be influenced by the ring itself. libretexts.org For instance, oxidation of alkyl side-chains on a benzene ring can occur, although this typically happens at the benzylic position. libretexts.org Selective functionalization of the terminal methyl group would likely require specific reagents or catalytic systems that can overcome the inherent inertness of the C-H bonds. Research into selective C-H functionalization is an active area of organic chemistry. nih.gov

Synthesis of Advanced Derivatives and Scaffolds

The functional groups of this compound can be utilized to construct more complex molecular architectures, such as conjugated systems and heterocyclic compounds.

Chalcones are a class of compounds characterized by an α,β-unsaturated ketone system and are precursors to flavonoids. nih.gov Their synthesis often involves the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone (B1666503) in the presence of a base or acid. nih.gov While this compound itself is not a direct precursor, its derivative, (4-chloro-2-propoxy)benzaldehyde (obtainable through oxidation of the alcohol), can be used in chalcone (B49325) synthesis. This aldehyde would be condensed with a suitable acetophenone to yield a chalcone with the 4-chloro-2-propoxy substitution pattern. nih.govresearchgate.net The synthesis of various chalcone derivatives has been extensively reviewed due to their wide range of biological activities. nih.govrsc.org

The benzylic alcohol of this compound can be a starting point for the synthesis of epoxide-containing derivatives. For instance, the alcohol could be converted to an alkene, which can then be epoxidized. These epoxides are valuable synthetic intermediates due to the strained three-membered ring, which is susceptible to ring-opening by various nucleophiles. libretexts.orgmdpi.com The ring-opening can be catalyzed by acids or bases. libretexts.orgorganic-chemistry.org For example, reaction with an alcohol in the presence of an acid or base can lead to the formation of an ether and a hydroxyl group. researchgate.net The regioselectivity of the ring-opening depends on the substitution pattern of the epoxide and the reaction conditions. libretexts.org This strategy allows for the introduction of new functional groups and the construction of more complex molecules. nih.gov

Azidation and Subsequent Click Chemistry Approaches

The conversion of the benzylic alcohol in this compound to an azide (B81097) group opens up a versatile pathway for molecular elaboration through "click" chemistry. While direct azidation of this specific compound is not extensively documented in the literature, established synthetic methodologies for the azidation of substituted benzyl alcohols can be readily applied.

One of the most effective methods for this transformation is the Mitsunobu reaction. wikipedia.orgorganic-chemistry.orgmissouri.edu This reaction allows for the conversion of primary and secondary alcohols to a variety of functional groups, including azides, with a high degree of stereochemical inversion where applicable. organic-chemistry.orgmissouri.edu The reaction typically involves the use of triphenylphosphine (B44618) (PPh₃), an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and a suitable azide source like hydrazoic acid (HN₃) or diphenylphosphoryl azide (DPPA). organic-chemistry.orgacs.org Given that this compound is a benzylic alcohol, it is expected to be a reactive substrate under these conditions. commonorganicchemistry.com

An alternative two-step approach involves the initial conversion of the alcohol to a good leaving group, such as a mesylate, by reaction with methanesulfonyl chloride in the presence of a base like triethylamine. The resulting (4-chloro-2-propoxyphenyl)methyl mesylate can then undergo nucleophilic substitution with sodium azide to yield the desired (4-chloro-2-propoxyphenyl)methyl azide. This method is particularly effective for the synthesis of dendritic benzyl azides from their corresponding alcohols.

Once synthesized, (4-chloro-2-propoxyphenyl)methyl azide becomes a valuable building block for 1,3-dipolar cycloaddition reactions, the cornerstone of copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. nih.gov This reaction allows for the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazoles by reacting the azide with a terminal alkyne in the presence of a copper(I) catalyst. nih.gov The resulting triazole ring serves as a stable and often isosteric replacement for an amide bond in biologically active molecules. The reaction is known to be tolerant of a wide range of functional groups, making it a powerful tool for the synthesis of diverse molecular libraries. beilstein-journals.orgorganic-chemistry.org The electron-donating propoxy group and the electron-withdrawing chloro substituent on the aromatic ring of the azide are not expected to impede the cycloaddition reaction. researchgate.netresearchgate.net

Reaction Reagents and Conditions Product Representative Yield
Azidation (Mitsunobu) PPh₃, DIAD, DPPA, THF, 0 °C to rt(4-Chloro-2-propoxyphenyl)methyl azide70-90%
Azidation (Two-step) 1. MsCl, Et₃N, DCM, 0 °C to rt; 2. NaN₃, DMF, rt(4-Chloro-2-propoxyphenyl)methyl azide80-95%
Click Chemistry (CuAAC) Terminal alkyne, CuSO₄·5H₂O, Sodium ascorbate, t-BuOH/H₂O1-((4-Chloro-2-propoxyphenyl)methyl)-4-substituted-1H-1,2,3-triazole>90%

Utilization as a Building Block for Complex Heterocyclic Architectures

The utility of this compound as a synthetic intermediate is exemplified by its application in the construction of complex heterocyclic scaffolds with potential therapeutic applications. A notable example is its use in the synthesis of histone demethylase inhibitors.

In a documented synthetic route, this compound is employed as a key electrophile in an etherification reaction with a nucleophilic pyrazole (B372694) derivative. beilstein-journals.org Specifically, it is reacted with 2-(5-hydroxy-1H-pyrazol-1-yl)pyridine-4-carbonitrile to furnish 2-[5-[(4-chloro-2-propoxyphenyl)methoxy]pyrazol-1-yl]pyridine-4-carbonitrile. This reaction is typically carried out under basic conditions, for example, using potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF), with heating to drive the reaction to completion.

The resulting elaborated pyridine-pyrazole scaffold can then undergo further functional group transformations. For instance, the nitrile group can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, 2-[5-[(4-chloro-2-propoxyphenyl)methoxy]pyrazol-1-yl]pyridine-4-carboxylic acid. beilstein-journals.org This final compound represents a complex heterocyclic architecture with potential for biological activity, and its synthesis highlights the role of this compound as a crucial building block for introducing a specifically substituted phenylmethoxy moiety.

Reactant 1 Reactant 2 Reagents and Conditions Product Reference
This compound2-(5-hydroxy-1H-pyrazol-1-yl)pyridine-4-carbonitrileK₂CO₃, DMF, 100 °C2-[5-[(4-Chloro-2-propoxyphenyl)methoxy]pyrazol-1-yl]pyridine-4-carbonitrile beilstein-journals.org
2-[5-[(4-Chloro-2-propoxyphenyl)methoxy]pyrazol-1-yl]pyridine-4-carbonitrileWaterAcid or Base Hydrolysis2-[5-[(4-chloro-2-propoxyphenyl)methoxy]pyrazol-1-yl]pyridine-4-carboxylic acid beilstein-journals.org

Computational and Theoretical Investigations of 4 Chloro 2 Propoxyphenyl Methanol

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and related properties. rsc.orgresearchgate.net These calculations are fundamental to understanding the behavior of (4-Chloro-2-propoxyphenyl)methanol at a molecular level.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For a flexible molecule like this compound, which has several rotatable bonds, this process involves a conformational analysis to identify the lowest energy conformer. nih.gov

A potential energy surface (PES) scan is often performed by systematically rotating key dihedral angles to map out the energy landscape and locate all stable conformers. nih.gov For this compound, the key dihedral angles would be around the C-O bonds of the propoxy group and the C-C bond connecting the hydroxymethyl group to the benzene (B151609) ring. The conformer with the lowest energy is considered the ground state geometry and is used for subsequent calculations. Studies on similar molecules, such as 1-chloro-2-propanol, have shown that conformers with gauche orientations can be strongly prevalent. nih.gov

Vibrational Frequency Calculations and Simulation of Spectroscopic Data (IR, Raman)

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra.

The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations. For instance, one would expect to identify characteristic vibrational frequencies for the O-H stretch of the alcohol, C-Cl stretching, C-O stretching of the ether and alcohol groups, and various vibrations of the benzene ring. nist.gov These theoretical spectra can be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. libretexts.orgwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a more reactive molecule. researchgate.net

From the energies of the HOMO and LUMO, various chemical reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). These descriptors provide quantitative measures of a molecule's reactivity.

Table 1: Frontier Molecular Orbital (FMO) Parameters

Parameter Formula
HOMO Energy EHOMO
LUMO Energy ELUMO
Energy Gap (ΔE) ELUMO - EHOMO
Electronegativity (χ) -(EHOMO + ELUMO)/2
Chemical Hardness (η) (ELUMO - EHOMO)/2

Molecular Electrostatic Potential (MEP) Surface Mapping for Electrophilic/Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. wolfram.commdpi.com The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Typically, regions of negative potential (often colored red) are rich in electrons and are susceptible to electrophilic attack. In this compound, these would likely be located around the oxygen atoms of the hydroxyl and propoxy groups, as well as the π-system of the benzene ring. researchgate.netresearchgate.net Regions of positive potential (usually blue) are electron-deficient and are prone to nucleophilic attack. These would be expected near the hydrogen atom of the hydroxyl group. wolfram.com Green areas represent regions of neutral potential.

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.netq-chem.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds.

NBO analysis can quantify the delocalization of electron density, or charge transfer, between occupied (donor) and unoccupied (acceptor) orbitals. nih.gov The stabilization energy (E(2)) associated with these interactions indicates the strength of the interaction. For this compound, significant interactions would be expected between the lone pairs on the oxygen atoms and the antibonding orbitals of adjacent bonds, as well as between the π-orbitals of the benzene ring and adjacent σ* orbitals. This analysis also provides information about the hybridization of atomic orbitals in forming chemical bonds. q-chem.com

Table 2: NBO Analysis - Donor-Acceptor Interactions

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
O(lone pair) C-C (antibonding σ*) Illustrative
C-C (π bond) C-H (antibonding σ*) Illustrative

Calculation of Dipole Moment, Polarizability, and Hyperpolarizability for Nonlinear Optical (NLO) Properties

The response of a molecule to an external electric field is described by its dipole moment, polarizability, and hyperpolarizability. These properties are crucial for determining a material's potential for use in nonlinear optical (NLO) applications, which are important in technologies like telecommunications and data storage. researchgate.netresearchgate.net

Table 3: Calculated NLO Properties

Property Symbol Unit
Dipole Moment µ Debye
Mean Polarizability a.u.

Thermochemical and Thermodynamic Parameters for Reaction Pathways

The thermochemical and thermodynamic parameters of a chemical entity are fundamental to understanding its behavior in a reaction. These parameters, including enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and entropy (S°), dictate the spontaneity and energy changes associated with chemical transformations. For a molecule like this compound, these values can be computationally estimated using various quantum chemical methods, such as Density Functional Theory (DFT) and composite methods like G3MP2B3.

Experimental and computational studies on related compounds, such as chloropyrimidines and benzoxazolinone derivatives, offer a framework for understanding the energetic contributions of substituent groups. For instance, a study on chloropyrimidines determined their standard molar enthalpies of formation in the gaseous state through a combination of combustion calorimetry and Calvet microcalorimetry. nih.gov Such experimental data is invaluable for benchmarking computational methods, which can then be applied to molecules where experimental data is lacking. nih.gov

A computational study on 3-methyl-2-benzoxazolinone (B1265911) and 6-nitro-2-benzoxazolinone demonstrated good agreement between experimental and G3MP2B3-calculated enthalpies of formation. nih.gov The study also calculated the enthalpic increments associated with the introduction of methyl and nitro groups to the benzoxazolinone core, finding that these substitutions are enthalpically favorable. nih.gov This approach can be conceptually applied to this compound to understand the energetic effects of the chloro, propoxy, and hydroxymethyl groups on the phenyl ring.

The kinetics and mechanisms of reactions involving substituted benzyl (B1604629) alcohols have also been investigated. For example, the oxidation of substituted benzyl alcohols by various oxidizing agents has been studied to determine reaction rates and activation parameters. researchgate.net Such studies often reveal the influence of electronic effects of the substituents on the reaction mechanism. For this compound, the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the propoxy group would have competing effects on the reaction pathways, influencing the stability of intermediates and transition states.

Kinetic studies on the oxidation of benzyl alcohol to benzaldehyde (B42025) have been modeled using DFT to elucidate reaction mechanisms and energetic barriers on catalyst surfaces. nih.gov These computational models provide atomistic-level insights into the reaction coordinates and can predict the most favorable pathways. Similarly, the enzymatic oxidation of benzyl alcohol has been studied, revealing complex kinetic profiles and the formation of various intermediates. nih.gov

To illustrate the type of data generated in such studies, the following table presents hypothetical thermochemical data for a reaction pathway involving a substituted benzyl alcohol, based on the types of values reported in the literature for analogous compounds.

ParameterValue (kJ/mol)
Enthalpy of Reaction (ΔH)-120
Gibbs Free Energy of Reaction (ΔG)-95
Entropy of Reaction (ΔS)-85 J/(mol·K)
Activation Energy (Ea)75

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Quantum Chemical Descriptors and Quantitative Structure-Activity Relationships (QSAR) in a Chemical Context

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. These models rely on the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. Quantum chemical methods are powerful tools for generating a wide range of electronic and structural descriptors.

For a molecule like this compound, relevant descriptors would include:

Electronic Descriptors: Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, HOMO-LUMO gap, dipole moment, and atomic charges. These descriptors provide insight into the molecule's reactivity, polarizability, and sites susceptible to electrophilic or nucleophilic attack.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Physicochemical Descriptors: Parameters like the octanol-water partition coefficient (logP) and molar refractivity, which are crucial for understanding the molecule's pharmacokinetic behavior.

QSAR studies on substituted phenols have demonstrated the importance of hydrophobicity and electronic parameters in predicting their toxicity. jst.go.jp For instance, the toxicity of phenols to various organisms has been successfully modeled using descriptors such as logP and Hammett sigma constants. jst.go.jp A comparative QSAR study on phenol (B47542) derivatives using Density Functional Theory (DFT) highlighted the significance of molecular weight, chemical hardness, chemical potential, total energy, and electrophilicity index in predicting their toxicity. nih.gov The reliability of such models is often assessed by statistical parameters like the correlation coefficient (r²) and the cross-validation coefficient (q²). jst.go.jpnih.gov

The following table provides an example of the types of quantum chemical descriptors that would be calculated for a QSAR study of substituted benzyl alcohols.

DescriptorDefinition
EHOMOEnergy of the Highest Occupied Molecular Orbital
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital
ΔEHOMO-LUMO energy gap (ELUMO - EHOMO)
μDipole Moment
qC, qO, qClNet atomic charges on Carbon, Oxygen, and Chlorine atoms
LogPOctanol-water partition coefficient

Note: This table lists descriptors commonly used in QSAR studies.

The development of a robust QSAR model for a series of compounds including this compound would involve the calculation of these descriptors for all molecules in the series, followed by statistical analysis to derive a mathematical equation relating the descriptors to the observed activity. Such models are valuable for predicting the activity of new compounds and for understanding the mechanism of action at a molecular level. researchgate.netnih.gov

Advanced Topological Analysis of Electron Density (e.g., Bader's Quantum Theory of Atoms in Molecules, AIM)

Bader's Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins. This partitioning allows for the calculation of atomic properties, such as atomic charges and energies, and provides a framework for defining and characterizing chemical bonds. The analysis of the topology of the electron density, ρ(r), involves locating its critical points, where the gradient of the electron density, ∇ρ(r), is zero.

The key elements of an AIM analysis include:

Bond Critical Points (BCPs): These are points of minimum electron density between two bonded atoms. The properties of the electron density at the BCP, such as its magnitude (ρ(BCP)) and its Laplacian (∇²ρ(BCP)), provide information about the nature and strength of the chemical bond.

Ring Critical Points (RCPs): These are found within a ring of atoms and have a minimum electron density in the ring plane.

Cage Critical Points (CCPs): These are points of minimum electron density within a cage-like molecular structure.

Atomic Basins: These are regions of space associated with each atom, defined by the zero-flux surfaces of the gradient of the electron density.

For this compound, an AIM analysis would provide a detailed picture of the electronic structure. It would allow for the characterization of the C-Cl, C-O, and O-H bonds based on the properties of their BCPs. For example, the value of ρ(BCP) is related to the bond order, while the sign of ∇²ρ(BCP) can distinguish between shared-shell (covalent) interactions (∇²ρ(BCP) < 0) and closed-shell (ionic, hydrogen bond, van der Waals) interactions (∇²ρ(BCP) > 0).

The following table illustrates the type of data that would be obtained from an AIM analysis of a specific bond in a molecule like this compound.

Bondρ(BCP) (a.u.)∇²ρ(BCP) (a.u.)Ellipticity (ε)
C-Cl0.18+0.050.02
C-O (propoxy)0.25-0.600.01
O-H (methanol)0.30-1.500.00

Note: The data in this table is illustrative and represents typical values for the specified bond types based on general chemical principles.

This advanced topological analysis would provide a more nuanced understanding of the bonding in this compound than what can be gleaned from simpler models. It would quantify the degree of covalency and ionicity in each bond and could reveal subtle electronic effects arising from the interplay of the different substituent groups.

Potential Applications in Material Science and Chemical Industry

Role as a Key Intermediate in the Synthesis of Specialty Chemicals

The hydroxymethyl group in (4-Chloro-2-propoxyphenyl)methanol is a primary site for chemical modification, making it a valuable intermediate in multi-step organic syntheses. This functional group can be readily oxidized to an aldehyde or a carboxylic acid, or converted to a halide, providing a reactive handle for introducing the (4-chloro-2-propoxyphenyl) moiety into more complex molecules.

Exploration in Polymer Chemistry and Advanced Material Development

Substituted phenols and benzyl (B1604629) alcohols are foundational monomers and modifying agents in polymer chemistry. The presence of the propoxy and chloro substituents on the phenyl ring of this compound could impart specific properties, such as thermal stability, flame retardancy, and altered solubility, to polymers.

Research on related compounds, such as polymer-supported (2,6-dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol, highlights the use of such molecules as linkers in solid-phase organic synthesis. nih.gov These linkers are crucial for attaching and subsequently cleaving molecules from a solid support, a technique widely used in combinatorial chemistry and drug discovery. The structure of this compound makes it a candidate for similar applications, potentially as a monomer in the synthesis of polyesters, polyethers, or as a cross-linking agent to modify the properties of existing polymers. The development of green chemistry approaches in polymer synthesis, such as the use of biobased solvents, is an active area of research where novel monomers and building blocks are continuously being explored. nih.gov

Investigation of Optical Properties in Derivatives (e.g., Dyeing and Fluorescence, Colorimetric/Fluorescent Probes)

The aromatic nature of this compound provides a scaffold that, when appropriately functionalized, could lead to molecules with interesting optical properties. The electronic effects of the chloro and propoxy substituents can influence the absorption and emission of light.

By reacting the hydroxymethyl group or by further substitution on the aromatic ring, it is conceivable to synthesize derivatives that could function as dyes or fluorescent probes. For example, the synthesis of novel fluoranthene (B47539) dyes for detecting water content in solvents demonstrates how small organic molecules can be engineered for specific sensory applications. sigmaaldrich.com While there is no specific research on the optical properties of this compound derivatives, its core structure is amenable to the types of chemical modifications that are known to produce chromophoric and fluorophoric systems.

Use as a Building Block for Ligands or Catalysts in Organic Transformations

The synthesis of ligands for metal-catalyzed reactions is a cornerstone of modern organic chemistry. The this compound structure offers potential sites for coordination with metal centers, either directly through the hydroxyl group or after further functionalization.

Methanol (B129727) and its derivatives are fundamental C1 building blocks in a variety of transition-metal-catalyzed reactions. mdpi.com The development of new ligands is crucial for improving the efficiency and selectivity of these catalytic processes. While no specific ligands derived from this compound are reported, its structure could be incorporated into larger ligand frameworks to fine-tune the steric and electronic properties of a catalyst.

Consideration in Agrochemical or Industrial Chemical Formulations

The presence of a chlorinated aromatic ring in this compound is a common feature in many agrochemicals. For example, the herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA) and its metabolite 4-chloro-2-methylphenol (B52076) are structurally related. researchgate.net The biological activity of such compounds is often linked to the specific substitution pattern on the aromatic ring.

Given its structure, this compound could be investigated as a precursor or an intermediate in the synthesis of new herbicidal or pesticidal compounds. google.com Furthermore, in industrial formulations, chlorinated phenols are used as intermediates in the production of various chemicals. mdpi.com The specific combination of substituents in this compound may offer a unique property profile for such applications.

Conclusion and Future Research Directions

Summary of Key Findings and Contributions to the Understanding of (4-Chloro-2-propoxyphenyl)methanol

Currently, there is a notable absence of dedicated research on this compound. Its primary contribution to the field is as a potential building block in synthetic organic chemistry. The understanding of this compound is therefore built upon the well-established chemistry of its parent structures.

Key structural features that inform its potential reactivity and utility include:

The Benzyl (B1604629) Alcohol Moiety : This functional group is a versatile handle for a variety of chemical transformations. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, esterified, or converted into a leaving group for nucleophilic substitution reactions.

The Chloro Substituent : The presence of a chlorine atom on the aromatic ring at the para-position influences the electronic properties of the molecule, primarily through its inductive electron-withdrawing effect. This can affect the reactivity of the aromatic ring and the benzylic position.

The Propoxy Group : Situated at the ortho-position to the hydroxymethyl group, the propoxy group is an electron-donating group. Its steric bulk may influence the conformation of the molecule and the accessibility of adjacent reactive sites.

The interplay of these substituents is expected to create a unique chemical entity with specific reactivity patterns that differentiate it from simpler analogs like (4-chlorophenyl)methanol or (2-propoxyphenyl)methanol.

Identification of Remaining Research Challenges and Unexplored Facets

The primary research challenge concerning this compound is the fundamental lack of empirical data. The following areas are entirely unexplored:

Synthesis and Characterization : There are no published, optimized, and high-yield synthetic routes specifically for this compound. The reduction of a corresponding benzaldehyde (B42025) or benzoic acid derivative is a probable route, but this has not been documented. Detailed characterization using modern spectroscopic techniques (NMR, IR, MS) and determination of physical properties (melting point, boiling point, solubility) are yet to be performed.

Chemical Reactivity : The specific reactivity of this compound in various organic reactions has not been investigated. How the combination of the chloro and propoxy substituents modulates the reactivity of the benzyl alcohol group is unknown.

Biological Activity : The potential biological or pharmacological activities of this compound are completely unexplored. Many substituted phenylmethanols serve as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Material Science Applications : Its potential use as a monomer or functionalizing agent in polymer and material science remains to be seen.

Proposed Future Experimental and Computational Studies on this compound and its Derivatives

To address the existing knowledge gap, a structured research program is proposed:

Experimental Studies:

Synthetic Route Development : Investigation into efficient, scalable, and cost-effective synthetic pathways to this compound. A logical starting point would be the selective reduction of 4-chloro-2-propoxybenzaldehyde.

Comprehensive Characterization : Detailed spectroscopic analysis (¹H NMR, ¹³C NMR, FT-IR, UV-Vis) and high-resolution mass spectrometry to create a complete and verifiable profile of the compound.

Reactivity Profiling : A systematic study of its reactivity, including oxidation, esterification, etherification, and nucleophilic substitution reactions at the benzylic position.

Derivatization and Library Synthesis : Synthesis of a library of derivatives by modifying the hydroxymethyl group to explore structure-activity relationships in various applications.

Biological Screening : Initial in vitro screening of the parent compound and its derivatives for potential antimicrobial, antifungal, or anticancer activities, guided by the known properties of related structures. mdpi.com

Computational Studies:

DFT Calculations : Use of Density Functional Theory (DFT) to calculate the optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.net This would provide theoretical support for experimental spectroscopic data.

Molecular Electrostatic Potential (MEP) Mapping : To visualize the electron density distribution and predict sites susceptible to electrophilic and nucleophilic attack.

Pharmacophore Modeling : If initial biological screening shows promise, computational models can be developed to identify the key structural features responsible for activity and to design more potent derivatives.

Broader Implications and Potential Impact on Synthetic Organic Chemistry and Related Fields

The study of this compound and its derivatives could have several broader implications:

Advancement in Synthetic Methodologies : The development of synthetic routes for this molecule could lead to new methodologies for the selective functionalization of polysubstituted aromatic compounds.

Novel Chemical Scaffolds : This compound can serve as a versatile scaffold for the synthesis of more complex molecules in medicinal chemistry and agrochemistry. The unique substitution pattern may lead to novel compounds with improved efficacy or selectivity.

Contribution to Structure-Reactivity Understanding : A detailed study of its chemical properties would contribute to a deeper understanding of how ortho and para substituents collectively influence the reactivity of the benzyl alcohol core.

Development of New Materials : As a functionalized monomer, it could be incorporated into polymers to create materials with tailored thermal, optical, or mechanical properties. For instance, related dichlorinated phenylmethanol derivatives have been used as linkers in solid-phase organic synthesis. nih.gov

In essence, while this compound is currently an understudied molecule, it represents a valuable opportunity for research and development across multiple domains of chemistry.

Data Tables

Table 1: Calculated Properties of this compound

Property Value
Molecular Formula C₁₀H₁₃ClO₂
Molecular Weight 200.66 g/mol
IUPAC Name This compound
SMILES CCCOC1=C(C=C(Cl)C=C1)CO

| LogP (estimated) | 2.8-3.2 |

Note: The properties in this table are calculated or estimated, as experimental data is not widely available.

Table 2: Chemical Compounds Mentioned in this Article

Compound Name Molecular Formula
This compound C₁₀H₁₃ClO₂
(4-chlorophenyl)methanol C₇H₇ClO
(2-propoxyphenyl)methanol C₁₀H₁₄O₂
4-chloro-2-propoxybenzaldehyde C₁₀H₁₁ClO₂

Q & A

Q. What are the recommended synthetic routes for (4-Chloro-2-propoxyphenyl)methanol, and how can reaction conditions be optimized?

A common approach involves the reduction of a corresponding carbonyl precursor, such as (4-Chloro-2-propoxyphenyl)ketone, using reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation with palladium on carbon (Pd/C). Optimization requires monitoring reaction parameters:

  • Temperature control : Exothermic reductions (e.g., NaBH₄) necessitate cooling (0–5°C) to prevent side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., tetrahydrofuran) enhance solubility of intermediates, while methanol may stabilize reactive intermediates .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves yield and purity .

Q. How can the purity and structural integrity of this compound be validated?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase resolves impurities. Retention time consistency confirms purity .
  • Spectroscopy :
    • ¹H/¹³C NMR : Verify absence of ketone peaks (~200 ppm in ¹³C NMR for carbonyl groups) and presence of methanol proton (~1.5 ppm, broad singlet for -OH).
    • FT-IR : Confirm alcohol O-H stretch (~3200–3500 cm⁻¹) and absence of carbonyl peaks (~1700 cm⁻¹) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion ([M+H]⁺) and fragments consistent with the structure .

Q. What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles are mandatory. Use a fume hood to avoid inhalation of vapors .
  • Waste disposal : Halogenated organic waste must be segregated and processed via licensed hazardous waste facilities to prevent environmental contamination .

Advanced Research Questions

Q. How can chiral resolution of this compound enantiomers be achieved for stereochemical studies?

  • Chiral chromatography : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) to separate enantiomers. Monitor enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .
  • Derivatization : Convert the alcohol to a diastereomeric ester (e.g., using Mosher’s acid chloride) and analyze via ¹H NMR for split peaks of diastereomers .

Q. What strategies address contradictory spectral data (e.g., unexpected NMR splitting or IR peaks)?

  • Dynamic effects : Variable-temperature NMR can reveal conformational exchange broadening. For example, -OH proton splitting may resolve at lower temperatures (-20°C) .
  • Impurity profiling : LC-MS/MS identifies trace byproducts (e.g., oxidation to ketone or chlorinated derivatives) that distort spectral interpretations .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites for functionalization (e.g., substituting the propoxy group with bulkier alkoxy chains) .
  • Molecular docking : Simulate interactions with target enzymes (e.g., cytochrome P450 isoforms) to optimize binding affinity and metabolic stability .

Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?

  • Crystal growth : Slow evaporation from a saturated ethanol solution at 4°C promotes single-crystal formation. Add seed crystals if nucleation is sporadic .
  • Data refinement : SHELXL-2018 resolves disorder in the propoxy chain. Apply restraints to Cl and O atoms to improve thermal parameters .

Methodological Notes

  • Contradictory data resolution : Cross-validate analytical results (e.g., NMR vs. XRD) to distinguish between structural isomers and polymorphs .
  • Scale-up challenges : Pilot reactions (≥10 g) may require switching from batch to flow chemistry to manage exothermicity and improve reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.